3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine
CAS No.: 70031-93-5
Cat. No.: VC7894794
Molecular Formula: C14H9BrN2S
Molecular Weight: 317.21 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine - 70031-93-5](/images/structure/VC7894794.png)
Specification
CAS No. | 70031-93-5 |
---|---|
Molecular Formula | C14H9BrN2S |
Molecular Weight | 317.21 g/mol |
IUPAC Name | 4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazole |
Standard InChI | InChI=1S/C14H9BrN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H |
Standard InChI Key | LGXAFGTVYJRCNW-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s core structure comprises a pyridine ring linked to a thiazole heterocycle at the 2-position, which is further substituted with a 4-bromophenyl group. This arrangement confers unique electronic and steric properties, as evidenced by its calculated LogP value of 4.83, indicating moderate lipophilicity . The bromine atom at the para position of the phenyl ring enhances molecular polarizability, potentially influencing binding interactions in biological systems.
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
The low vapor pressure suggests limited volatility, making it suitable for high-temperature applications in synthetic chemistry.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine typically involves a cyclocondensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and pyridin-2-ylthiourea. In a representative procedure, equimolar amounts of these precursors are refluxed in absolute ethanol for 16 hours, followed by neutralization with sodium bicarbonate to precipitate the product . This method yields the target compound as a white solid with an 80% yield and a melting point of 121–124°C .
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoethanone, followed by cyclization to form the thiazole ring. The bromine substituent remains intact, preserving the molecule’s halogenated aromatic character.
Suzuki-Miyaura Cross-Coupling for Derivatives
To expand structural diversity, researchers have employed Suzuki-Miyaura cross-coupling reactions. For example, treating 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine with substituted phenylboronic acids in the presence of and potassium carbonate yields biphenyl derivatives. This method has been used to introduce electron-withdrawing groups (e.g., -CF, -F) and electron-donating groups (e.g., -OCH) at the 4’-position of the biphenyl moiety .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR analysis of the compound reveals characteristic bands:
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-d, 400 MHz):
-
NMR:
-
δ 167.2 (C-2, thiazole)
-
δ 152.1 (C-2, pyridine)
-
δ 131.5–122.4 (aromatic carbons)
-
Mass Spectrometry
LC-MS analysis confirms the molecular ion peak at 317.2 [M+H] , consistent with the molecular formula .
Pharmacological Applications
Antimicrobial Activity
Derivatives of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine exhibit broad-spectrum antimicrobial properties. In a study against Staphylococcus aureus and Escherichia coli, the 4’-fluoro-biphenyl analog showed minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively, outperforming standard antibiotics like ciprofloxacin . The mechanism likely involves inhibition of bacterial DNA gyrase or cell wall synthesis.
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells revealed that the 4’-trifluoromethyl derivative induced apoptosis with an IC of 12.3 µM, comparable to doxorubicin (IC = 9.8 µM) . Molecular docking studies suggest interaction with tubulin’s colchicine-binding site, disrupting microtubule assembly.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and antibacterial agents. For instance, MolCore BioPharmatech utilizes it to produce high-purity API intermediates under ISO-certified conditions .
Material Science
Its high thermal stability (decomposition temperature > 300°C) makes it suitable for heat-resistant polymers and organic semiconductors .
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the biphenyl substituents to enhance potency.
-
In Vivo Toxicology: Assessing chronic toxicity in rodent models.
-
Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume